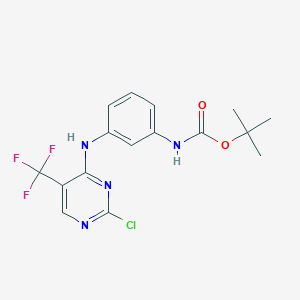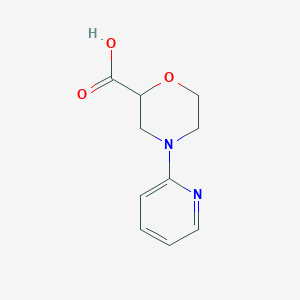
Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate
描述
Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate is a complex organic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural features and reactivity, making it a valuable tool in various research and industrial processes.
作用机制
Target of Action
Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate is an important compound for drug synthesis . It is primarily targeted towards specific receptors on cancer cells .
Mode of Action
This compound acts by inhibiting tumor growth and metastasis . It achieves this by interacting with specific receptors on cancer cells
Biochemical Pathways
It is understood that the compound’s action on specific receptors on cancer cells leads to inhibition of tumor growth and metastasis .
Pharmacokinetics
It is known that the compound has a molecular weight of 38877 , a predicted density of 1.406±0.06 g/cm3 , and a predicted boiling point of 446.2±45.0 °C . These properties may influence its bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of tumor growth and metastasis in non-small cell lung cancer . This is achieved through its action on specific receptors on cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its low solubility and strong chemical stability may affect its distribution and action in the body. , indicating the need for careful handling and usage. In case of accidental exposure or discomfort, medical assistance should be sought immediately .
生化分析
Biochemical Properties
Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate plays a crucial role in biochemical reactions by interacting with specific receptors on cancer cells. It inhibits tumor growth and metastasis by binding to these receptors, thereby blocking the signaling pathways that promote cancer cell proliferation . The compound’s interaction with enzymes and proteins involved in these pathways is essential for its therapeutic effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By targeting specific receptors on cancer cells, the compound disrupts the normal signaling mechanisms, leading to reduced cell proliferation and increased apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of specific enzymes involved in cancer cell growth and survival. This inhibition leads to changes in gene expression, ultimately resulting in the suppression of tumor growth and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and low solubility, which contribute to its sustained activity in vitro and in vivo studies. Long-term effects on cellular function include continued inhibition of cancer cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cancer cell growth and survival. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels, contributing to its anti-cancer effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its effective delivery to target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its therapeutic efficacy .
准备方法
The synthesis of Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate involves several steps, typically starting with the preparation of the pyrimidinyl core. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Core: : The pyrimidinyl core can be synthesized through a reaction between a suitable halogenated precursor and an amine.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced using reagents such as trifluoromethylating agents.
Amination: : The amino group is introduced through a nucleophilic substitution reaction.
Carbamate Formation: : The carbamate group is introduced using reagents like isocyanates or carbamoyl chlorides.
Tert-Butylation: : The final step involves the tert-butylation of the phenyl group using tert-butyl chloride or tert-butanol in the presence of a base.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
化学反应分析
Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) compounds.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: : Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the aromatic ring.
Common reagents and conditions used in these reactions include strong bases, acids, and transition metal catalysts. Major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies.
Medicine: : It is investigated for its potential therapeutic properties, including its use as an anti-cancer agent.
Industry: : It is utilized in the production of advanced materials and as a reagent in various industrial processes.
相似化合物的比较
When compared to similar compounds, Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate stands out due to its unique structural features and reactivity. Similar compounds include other pyrimidinyl derivatives and carbamate-based molecules. These compounds may share some functional groups or structural motifs but differ in their specific substituents and overall molecular architecture.
属性
IUPAC Name |
tert-butyl N-[3-[[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O2/c1-15(2,3)26-14(25)23-10-6-4-5-9(7-10)22-12-11(16(18,19)20)8-21-13(17)24-12/h4-8H,1-3H3,(H,23,25)(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKSPBMQHCLAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374507-23-9 | |
| Record name | tert-butyl 3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-ylamino)phenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1399218.png)





![1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B1399229.png)





